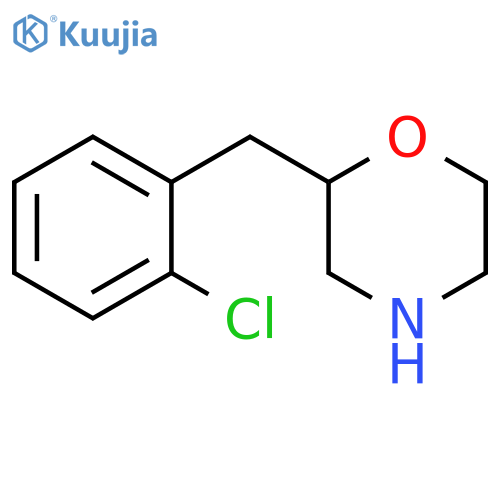Cas no 1368485-76-0 (2-(2-Chloro-benzyl)-morpholine)

1368485-76-0 structure
商品名:2-(2-Chloro-benzyl)-morpholine
CAS番号:1368485-76-0
MF:C11H14ClNO
メガワット:211.687962055206
CID:5179448
2-(2-Chloro-benzyl)-morpholine 化学的及び物理的性質
名前と識別子
-
- 2-(2-Chloro-benzyl)-morpholine
-
- インチ: 1S/C11H14ClNO/c12-11-4-2-1-3-9(11)7-10-8-13-5-6-14-10/h1-4,10,13H,5-8H2
- InChIKey: UEJPPPXUQJCYHS-UHFFFAOYSA-N
- ほほえんだ: N1CCOC(CC2=CC=CC=C2Cl)C1
2-(2-Chloro-benzyl)-morpholine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM501077-1g |
2-(2-Chlorobenzyl)morpholine |
1368485-76-0 | 97% | 1g |
$637 | 2023-02-02 |
2-(2-Chloro-benzyl)-morpholine 関連文献
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
1368485-76-0 (2-(2-Chloro-benzyl)-morpholine) 関連製品
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
